4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound belonging to the triazoloquinoxaline familyThe structure of this compound includes a triazolo ring fused with a quinoxaline moiety, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core is synthesized by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione.
Introduction of the Triazolo Ring: The dichloroquinoxaline is reacted with 4-chloro-1-methyl-[1,2,4]triazole in the presence of a base to form the triazoloquinoxaline structure.
Substitution Reaction: Finally, the 4-chloro group is substituted with 2-methylphenol under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the quinoxaline ring can be substituted with different nucleophiles, such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Cyclization Reactions: The triazoloquinoxaline structure can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and phenols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the role of adenosine receptors in various physiological and pathological processes.
Industrial Applications: It is explored for its antimicrobial properties and potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets:
Adenosine Receptors: The compound acts as an antagonist of the A2B adenosine receptor, which is implicated in cancer cell proliferation and metastasis.
VEGFR-2 Inhibition: It inhibits the vascular endothelial growth factor receptor-2 (VEGFR-2), thereby suppressing angiogenesis and tumor growth.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
4-(2-Methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other triazoloquinoxaline derivatives:
Properties
IUPAC Name |
4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFLPIWXWDMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322753 | |
Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312587-68-1 | |
Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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